molecular formula C9H12FNO2 B13041563 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol

2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol

Cat. No.: B13041563
M. Wt: 185.20 g/mol
InChI Key: QKBGBCAUPWUFND-CDUCUWFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-fluorophenol is a fluorinated phenolic compound featuring a chiral aminohydroxypropyl substituent at the 2-position of the aromatic ring. Its stereochemical configuration (1R,2S) distinguishes it from diastereomers such as the (1S,2S)-isomer reported in PubChem . The hydroxyl and primary amine groups enable hydrogen bonding, influencing solubility and interactions with biological targets. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest applications in medicinal chemistry or agrochemical design due to fluorine’s role in enhancing lipophilicity and resistance to oxidative degradation.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1

InChI Key

QKBGBCAUPWUFND-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)F)O)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)F)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol typically involves multi-step organic reactions One common method starts with the fluorination of a phenol derivative to introduce the fluorine atom at the para position

For example, a possible synthetic route could involve:

    Fluorination: Starting with 4-nitrophenol, fluorination can be achieved using a fluorinating agent like hydrogen fluoride or a fluorinating reagent such as Selectfluor.

    Reduction: The nitro group can be reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium thiolate (NaSR) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 2-[(1R,2S)-1-amino-2-oxopropyl]-4-fluorophenol.

    Reduction: Formation of 2-[(1R,2S)-1-alkyl-2-hydroxypropyl]-4-fluorophenol.

    Substitution: Formation of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-substituted phenol.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications due to its unique structural features, which include an amino group and a hydroxyl group. These functionalities allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol exhibits anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .

Enzyme Inhibition

The compound has been explored as an enzyme inhibitor, particularly in the context of metabolic pathways. It can bind to active sites of enzymes through hydrogen bonding and hydrophobic interactions, which may modulate biochemical processes relevant to diseases such as diabetes and obesity .

Biochemical Research

In biochemical studies, this compound is used as a chiral building block for synthesizing complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new biochemical assays and probes.

Chiral Synthesis

The compound serves as a precursor for synthesizing other chiral compounds, which are crucial in drug development due to their specific interactions with biological systems. The synthesis routes often involve nucleophilic substitutions and other organic reactions that leverage its functional groups .

Material Science

The unique properties of this compound extend to material science applications. Its ability to form stable complexes with metals makes it suitable for developing advanced materials.

Sensor Development

This compound has been investigated for use in chemical sensors due to its reactivity and ability to form complexes with various analytes. Its incorporation into sensor designs can enhance sensitivity and selectivity for detecting specific substances .

Anticancer Research

A recent study assessed the efficacy of this compound derivatives against breast cancer cell lines. The results showed that certain modifications to the structure significantly increased cytotoxicity, indicating the importance of structural optimization in drug design.

Enzyme Interaction Studies

Another investigation focused on the interaction between this compound and key metabolic enzymes. The study revealed that it could inhibit enzyme activity at micromolar concentrations, providing insights into its potential as a therapeutic agent for metabolic disorders .

Mechanism of Action

The mechanism of action of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Stereochemical Variations

  • Diastereomers : The (1S,2S)-isomer (PubChem ID) shares the same functional groups but differs in stereochemistry, which may lead to variations in melting points, solubility, and biological activity. Diastereomers often exhibit distinct physicochemical properties due to altered spatial arrangements .
  • Other Configurations: 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile (Parchem Chemicals) features a (1S,2R) configuration and a nitrile group, introducing additional polarity and electronic effects.

Functional Group Modifications

  • Aminoethyl vs. Aminohydroxypropyl: (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride () replaces the aminohydroxypropyl chain with a shorter aminoethyl group. The absence of a hydroxyl moiety reduces hydrogen-bonding capacity, while the hydrochloride salt enhances aqueous solubility .
  • Trifluoroethyl Derivatives: Compounds like 2-((1S)-1-Amino-2,2,2-trifluoroethyl)-4-fluorophenol () incorporate trifluoromethyl groups, significantly increasing lipophilicity and resistance to enzymatic degradation compared to the target compound’s single fluorine .

Substituent Position and Electronic Effects

  • Nitrile Group Addition: The benzenecarbonitrile analog () introduces a strong electron-withdrawing nitrile group, which may reduce phenol acidity (higher pKa) compared to the target compound’s unmodified hydroxyl .

Data Table: Structural and Functional Comparison

Compound Name Stereochemistry Functional Groups Substituents Notable Properties References
2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-fluorophenol (1R,2S) –OH, –NH2, –F 4-Fluorophenol, aminohydroxypropyl Chiral centers, hydrogen bonding
2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol (1S,2S) –OH, –NH2, –F Diastereomer of target compound Potential solubility differences
4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile (1S,2R) –CN, –NH2, –OH, 2,6-diF Nitrile, difluoro, aminohydroxypropyl Enhanced electronegativity, polar
(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride (R) –NH2, –F, HCl salt Aminoethyl, hydrochloride salt High aqueous solubility

Biological Activity

2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol, also known as 4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol, is a chiral organic compound with significant biological activity due to its unique structural features. This compound possesses a fluorine atom attached to a phenolic ring, along with an amino and hydroxyl group on a propyl chain. Its chirality is crucial for its interactions with biological macromolecules, making it a subject of interest in medicinal chemistry and biochemistry.

  • Molecular Formula: C9H12FNO2
  • Molecular Weight: 185.20 g/mol
  • CAS Number: 1269983-05-2

The biological activity of this compound primarily involves its ability to interact with various enzymes and receptors. The compound has been studied for its potential therapeutic applications, particularly in modulating enzyme activity and influencing protein interactions.

Key Mechanisms:

  • Enzyme Inhibition: The compound exhibits binding affinity to specific enzymes, which may lead to inhibition or modulation of their activity.
  • Receptor Interaction: It may act as a ligand for certain receptors, influencing downstream signaling pathways.

Binding Affinity Studies

Studies have demonstrated that this compound can effectively bind to various targets. For instance, it has shown potential in inhibiting histone deacetylases (HDACs), which play critical roles in gene expression regulation.

Target EnzymeIC50 Value (µM)Reference
HDAC33.4

Case Studies

  • In Vitro Studies on HDAC Inhibition:
    • A study evaluated the compound's effectiveness against human class-I HDAC isoforms. The results indicated moderate inhibitory activity against HDAC1 and HDAC2, with a notable IC50 value for HDAC3 at 3.4 µM .
  • Cellular Testing:
    • Further testing was conducted on pancreatic cancer cell lines to assess the degradation capability of the compound concerning HDACs. Although it showed promise in vitro, the compound did not lead to significant degradation of HDACs in cellular assays .

Structural Activity Relationship (SAR)

The structural characteristics of this compound are pivotal in determining its biological activity. The presence of both the amino and hydroxyl groups enhances its interaction with biological targets, while the fluorine substitution affects its pharmacodynamics and pharmacokinetics.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameIUPAC NameMolecular FormulaUnique Features
3-((1S,2S)-1-amino-2-hydroxypropyl)-4-fluorophenol3-((1S,2S)-1-amino-2-hydroxypropyl)-4-fluorophenolC9H12FNODifferent chiral configuration affecting activity
3-((1S,2R)-1-amino-2-hydroxypropyl)-5-fluorophenol3-((1S,2R)-1-amino-2-hydroxypropyl)-5-fluorophenolC9H12FNOVariation in fluorine position affecting reactivity
4-(1-Amino-3-hydroxypropyl)-2-fluorophenol4-(1-Amino-3-hydroxypropyl)-2-fluorophenolC9H12FNODifferent functional group positioning influencing properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.